ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chromeno-pyrrole core, a thiophene ring, and a thiazole moiety. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene and thiazole rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium methoxide, potassium tert-butoxide.
Solvents: Toluene, ethanol, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Indole Derivatives: Indole-based compounds, such as those containing the indole nucleus, exhibit a wide range of biological activities.
Uniqueness
Ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of chromeno-pyrrole, thiophene, and thiazole moieties. This structural diversity contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex heterocyclic molecule that shows promise in various biological activities. This article aims to explore its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a unique combination of chromeno and thiazole rings, which are known for their diverse pharmacological properties. The presence of the thiophene moiety further enhances its potential biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiophene and thiazole rings exhibit significant antimicrobial properties. For example, a study focusing on similar compounds showed that they possessed antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of related thiophene derivatives has been well documented. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. A study reported that derivatives with similar structures demonstrated cytotoxicity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values of 4.37 μM and 8.03 μM respectively .
The mechanism by which these compounds exert their biological effects can involve multiple pathways:
- Inhibition of Enzymes : Some compounds have been shown to inhibit key enzymes involved in cancer cell metabolism, such as dihydrofolate reductase (DHFR) and glucose 6-phosphate synthase (GlmS) .
- DNA Interaction : The ability to intercalate with DNA can lead to disruption of replication processes in cancer cells.
- Cell Cycle Arrest : Many thiophene derivatives have been shown to induce cell cycle arrest at various phases, contributing to their anticancer effects .
Table 1: Biological Activity Profile
Activity Type | Probability of Activity (Pa) | Probability of Inactivity (Pi) | Remarks |
---|---|---|---|
Antineurotic | 0.571 | 0.082 | Significant neuroprotective effects |
Lipoxygenase Inhibitor | 0.447 | 0.004 | Potential anti-inflammatory properties |
Orexin Receptor Antagonist | 0.387 | 0.006 | Possible role in sleep regulation |
Cyclooxygenase Inhibitor | 0.374 | 0.005 | Anti-inflammatory implications |
Antifungal | 0.320 | 0.073 | Effective against fungal pathogens |
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Case Study 1: Antibacterial Activity Assessment
A study utilized molecular docking techniques to evaluate the binding affinity of the compound against bacterial targets such as DNA gyrase and dihydrofolate reductase . The results indicated a strong binding affinity, suggesting potential use as an antibiotic agent.
Case Study 2: Anticancer Efficacy in vitro
In vitro tests were conducted on various cancer cell lines using derivatives similar to the target compound. The results indicated significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest being confirmed through flow cytometry analysis .
Properties
Molecular Formula |
C22H16N2O5S2 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
ethyl 2-(3,9-dioxo-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C22H16N2O5S2/c1-3-28-21(27)19-11(2)23-22(31-19)24-16(14-9-6-10-30-14)15-17(25)12-7-4-5-8-13(12)29-18(15)20(24)26/h4-10,16H,3H2,1-2H3 |
InChI Key |
NBEQPTZJIRKPPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CS5)C |
Origin of Product |
United States |
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